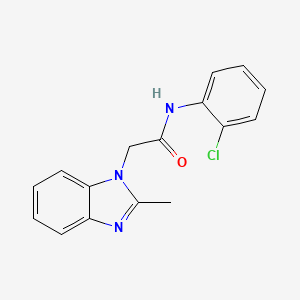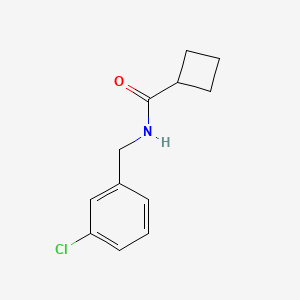
2-(2-methylphenoxy)-N~1~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylphenoxy)-N~1~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)acetamide, commonly known as MMDA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MMDA belongs to the class of benzoxadiazoles, which are known to exhibit diverse biological activities.
Aplicaciones Científicas De Investigación
MMDA has been studied extensively for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent cytotoxicity against cancer cells and to inhibit the growth of tumor xenografts in mice. MMDA has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of MMDA is not fully understood. However, it is known to interact with various targets in the cell, including tubulin, histone deacetylases (HDACs), and heat shock protein 90 (HSP90). MMDA has been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. It also inhibits HDACs, leading to the activation of tumor suppressor genes and the induction of cell death. MMDA has also been shown to inhibit HSP90, leading to the degradation of client proteins involved in cancer cell survival.
Biochemical and Physiological Effects:
MMDA has been shown to exhibit potent cytotoxicity against cancer cells, with IC50 values in the nanomolar range. It has also been shown to induce apoptosis in cancer cells, as evidenced by the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP). MMDA has been shown to inhibit the growth of tumor xenografts in mice, with no apparent toxicity to normal tissues. MMDA has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, as evidenced by the preservation of neuronal function and the reduction of neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MMDA in lab experiments is its potent cytotoxicity against cancer cells, which makes it a promising candidate for cancer therapy. Another advantage is its neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases. However, one limitation of using MMDA in lab experiments is its relatively low solubility in aqueous solutions, which may limit its bioavailability. Another limitation is its potential toxicity to normal cells, which may limit its therapeutic window.
Direcciones Futuras
There are several future directions for the study of MMDA. One direction is to further elucidate its mechanism of action, particularly with regard to its interactions with tubulin, HDACs, and HSP90. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to enhance its therapeutic potential. Yet another direction is to explore its potential applications in other diseases, such as infectious diseases and autoimmune diseases.
Métodos De Síntesis
The synthesis of MMDA involves the reaction of 2-(2-methylphenoxy)acetic acid with 7-morpholino-2,1,3-benzoxadiazol-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction typically occurs in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization.
Propiedades
IUPAC Name |
2-(2-methylphenoxy)-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-13-4-2-3-5-16(13)26-12-17(24)20-14-6-7-15(19-18(14)21-27-22-19)23-8-10-25-11-9-23/h2-7H,8-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIUYCOPFPQJKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C3=NON=C23)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide](/img/structure/B7460568.png)

![4-[[(2,4-Dichlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7460585.png)
![2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B7460593.png)
![2-[(4-Methylphenyl)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7460601.png)
![5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide](/img/structure/B7460613.png)




![3-[(4-fluorophenyl)sulfonylamino]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B7460668.png)